Ipodate sodium

Übersicht

Beschreibung

Es wird oral verabreicht und der resultierende Kontrast ermöglicht eine klare Sichtbarkeit des Gallengangs und der Gallenblase . Ipodat-Natrium wurde auch off-label zur Behandlung der Basedow-Krankheit und des Schilddrüsensturms verwendet, obwohl es von der FDA nicht für diese Anwendungen zugelassen ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Ipodat-Natrium wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Iodierung eines Benzolrings beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:

Iodierung: Die Einführung von Iodatomen in den Benzolring.

Bildung der Propanoatgruppe: Die Addition einer Propanoatgruppe an den iodierten Benzolring.

Bildung des Natriumsalzes: Der letzte Schritt beinhaltet die Umwandlung der Verbindung in ihre Natriumsalzform.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ipodat-Natrium umfasst die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst:

Rückfluss mit Natriumhydroxid und Zink: Dieser Schritt beinhaltet das Rückflussieren der Verbindung mit Natriumhydroxid und pulverisiertem Zink für 60 Minuten.

Filtration und Waschen: Die Mischung wird dann filtriert und gewaschen, um Verunreinigungen zu entfernen.

Titration mit Silbernitrat: Das Endprodukt wird mit Silbernitrat titriert, um die richtige Zusammensetzung sicherzustellen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ipodate sodium is synthesized through a series of chemical reactions involving the iodination of a benzene ring. The process typically involves the following steps:

Iodination: The introduction of iodine atoms into the benzene ring.

Formation of the Propanoate Group: The addition of a propanoate group to the iodinated benzene ring.

Formation of the Sodium Salt: The final step involves the conversion of the compound into its sodium salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Refluxing with Sodium Hydroxide and Zinc: This step involves refluxing the compound with sodium hydroxide and powdered zinc for 60 minutes.

Filtration and Washing: The mixture is then filtered and washed to remove impurities.

Titration with Silver Nitrate: The final product is titrated with silver nitrate to ensure the correct composition.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

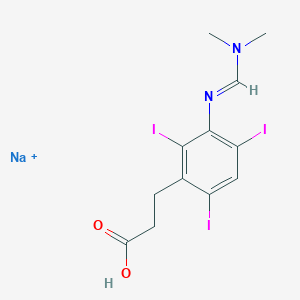

Ipodate sodium’s chemical formula is , featuring three iodine atoms, a carboxylate group, and an amidine moiety. Key reactive sites include:

Synthetic Reactions

While detailed synthesis protocols are proprietary, general steps involve:

-

Iodination : Electrophilic iodination of a benzene precursor using iodine monochloride () or similar agents to introduce three iodine atoms.

-

Amidine Formation : Condensation of a primary amine with a nitrile group to create the amidine structure.

-

Carboxylation : Introduction of the carboxylic acid group via alkylation or oxidation, followed by neutralization with sodium hydroxide to form the sodium salt .

Degradation Pathways

This compound degrades under specific conditions:

Stability Notes :

-

Stable in neutral aqueous solutions but decomposes in strong acids/bases.

Redox Interactions

The iodine atoms participate in redox reactions:

-

Oxidation : In presence of strong oxidizers (e.g., ), iodine () oxidizes to iodate ().

-

Reduction : Catalytic hydrogenation removes iodine atoms, yielding de-iodinated byproducts .

Biological Metabolization

In vivo, this compound undergoes enzymatic deiodination by deiodinases, releasing iodide () and reducing serum levels. This process involves:

-

Peripheral Deiodination : Cleavage of outer-ring iodine from thyroxine () .

-

Hepatic Uptake : Preferential metabolism in the liver due to lipophilic properties.

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ipodate sodium is an organoiodide compound that exhibits high lipid solubility and radiopaque properties, making it useful in medical imaging. It functions by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is a more active thyroid hormone. This inhibition plays a critical role in managing hyperthyroid conditions by reducing circulating levels of T3 and T4, thereby alleviating symptoms associated with hyperthyroidism .

Treatment of Hyperthyroidism

Graves' Disease Management:

this compound has been employed as a treatment option for Graves' disease, a common cause of hyperthyroidism. Studies have indicated that administering this compound (typically 500 mg daily) effectively normalizes serum T3 and T4 levels in patients. For instance, a study involving seven patients demonstrated a significant reduction in plasma T3 levels from 4.90 ± 1.80 nmol/L to 1.70 ± 0.30 nmol/L over four days of treatment .

Thyroid Storm:

In emergency situations like thyroid storm, this compound can be administered to rapidly decrease T3 and T4 levels. The compound releases iodine into circulation upon metabolism, contributing to the reduction of these hormones .

Preparation for Thyroidectomy

This compound is also utilized in preparing patients with hyperthyroidism for subtotal thyroidectomy when conventional treatments are ineffective or contraindicated. In studies, patients treated with ipodate showed similar postoperative outcomes compared to those prepped with traditional antithyroid medications .

Case Studies and Research Findings

Safety and Efficacy

While this compound is not FDA-approved for these uses, clinical evidence suggests it is generally well-tolerated with minimal side effects when used appropriately. Its ability to quickly normalize thyroid hormone levels makes it a valuable option in specific clinical scenarios .

Wirkmechanismus

Ipodate sodium exerts its effects through the following mechanisms:

Radiopaque Properties: The iodine atoms in the compound block X-rays, allowing for clear visualization of internal structures.

Inhibition of T4 to T3 Conversion: This compound inhibits the enzyme responsible for converting thyroxine (T4) to triiodothyronine (T3), thereby reducing thyroid hormone levels.

Release of Iodine: As the compound is metabolized, it releases iodine into circulation, which helps to bring down T3 and T4 levels.

Vergleich Mit ähnlichen Verbindungen

Ipodat-Natrium kann mit anderen iodhaltigen radioopaken Kontrastmitteln verglichen werden, wie z. B.:

Iopodinsäure: Ähnlich in Struktur und Funktion, verwendet für die Cholezystographie.

Iodixanol: Ein weiteres iodhaltiges Kontrastmittel, das für verschiedene bildgebende Verfahren verwendet wird.

Iohexol: Ein weit verbreitetes radioopakes Kontrastmittel für CT-Scans und Angiographie.

Einzigartigkeit

Ipodat-Natrium ist einzigartig aufgrund seiner doppelten Rolle als radioopakes Kontrastmittel und seiner off-label Verwendung bei der Behandlung schilddrüsenbedingter Erkrankungen. Seine Fähigkeit, die Umwandlung von T4 in T3 zu hemmen, unterscheidet es von anderen Kontrastmitteln .

Biologische Aktivität

Ipodate sodium, also known as iopanoic acid, is a compound with significant biological activity, particularly in the context of thyroid function and diagnostic imaging. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and research findings.

Overview

This compound is primarily used as a radiopaque agent for imaging studies and has been investigated for its therapeutic effects in managing hyperthyroidism. Its molecular formula is with a molecular weight of approximately 620 g/mol. The compound's structure allows for high lipid solubility, facilitating its absorption and distribution in biological systems .

Target Interactions

This compound exerts its effects mainly on the thyroid gland and gallbladder. It inhibits the enzyme deiodinase, which is responsible for converting thyroxine (T4) to the more active triiodothyronine (T3). This inhibition leads to decreased levels of T3 and T4 in the serum, making it useful in treating hyperthyroid conditions .

Cellular Effects

The compound binds to plasma proteins, particularly albumin, which limits its free concentration in the bloodstream. This binding is crucial as it modulates the compound's bioavailability and activity. Studies have shown that ipodate can reduce serum T3 levels by approximately 43% within four days of administration . Additionally, it has been observed to enhance T3 effects at the cellular level despite not significantly affecting serum thyroid-stimulating hormone (TSH) levels .

Pharmacokinetics

This compound is administered orally and is rapidly absorbed through passive diffusion in the gastrointestinal tract. The presence of bile salts enhances its absorption. Peak serum concentrations are typically reached within five hours post-administration, with effects lasting over 60 hours .

Hyperthyroidism Management

Clinical trials have demonstrated that this compound is effective in managing hyperthyroidism associated with subacute thyroiditis. In a study involving five patients treated with daily doses of 0.5 g for up to 60 days, significant reductions in serum T3 levels were noted alongside clinical improvements such as weight gain and symptom relief without adverse effects .

Diagnostic Imaging

This compound is primarily utilized in cholecystography for visualizing biliary ducts during X-ray imaging. Its radiopaque properties allow for clear imaging of the gallbladder and biliary channels, assisting in diagnosing various gastrointestinal conditions .

Case Studies and Experimental Data

- Hyperthyroidism Treatment : In a clinical trial involving patients with hyperthyroidism due to subacute thyroiditis, this compound was administered orally. Results indicated prompt normalization of serum T3 levels and significant clinical improvement without side effects .

- In Vitro Studies : Research has shown that this compound inhibits T3 receptor binding in vitro, indicating potential competitive inhibition of T3 action at cellular receptors .

- Animal Models : Studies on thyroidectomized rats revealed that administration of ipodate led to decreased mitochondrial enzyme activity associated with thyroid hormone action, supporting its role as an inhibitor of T4 to T3 conversion .

Summary Table of Key Findings

| Study Type | Subject | Dose/Duration | Outcome |

|---|---|---|---|

| Clinical Trial | Hyperthyroid Patients | 0.5 g daily for 15-60 days | Normalization of serum T3; symptom relief |

| In Vitro | Cell Lines | Various concentrations | Inhibition of T3 receptor binding |

| Animal Study | Thyroidectomized Rats | 6 mg/100 g body weight | Decreased mitochondrial enzyme activity |

Eigenschaften

IUPAC Name |

sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHZUGUCWJVEQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12I3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048271 | |

| Record name | Ipodate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-56-3 | |

| Record name | Ipodate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipodate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iopodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPODATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of sodium iopodate in the context of hyperthyroidism?

A: Sodium iopodate exerts its effect on hyperthyroidism primarily by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. [] This leads to a decrease in serum T3 levels, ultimately mitigating the effects of hyperthyroidism. [, , ] It's important to note that this effect is distinct from its action as a radiocontrast agent in cholecystography.

Q2: Are there any documented cases of sodium iopodate treatment failure in hyperthyroidism?

A: Yes, while sodium iopodate can be effective in controlling hyperthyroidism, a case study reported the development of severe resistant hyperthyroidism in a patient undergoing long-term treatment with sodium iopodate. [] This suggests that sodium iopodate may not be suitable for long-term management in all hyperthyroid patients.

Q3: How does sodium iopodate affect thyroid hormone levels in the body?

A3: Research shows that sodium iopodate administration leads to significant changes in serum iodothyronine patterns:

- Decrease in T3: Sodium iopodate causes a significant decrease in both total and free T3 levels, reaching their lowest point around day 4 after ingestion. []

- Increase in Reverse T3 (rT3): A marked increase in both total and free rT3 levels is observed, peaking around day 3 after ingestion. []

- Effect on T4: While total and free T4 levels show a slight increase, these changes are generally not statistically significant. []

- Increase in TSH: A notable increase in thyroid-stimulating hormone (TSH) levels is also observed, most prominent around day 3. []

Q4: How does the effect of sodium iopodate on thyroid hormones differ from other cholecystographic agents?

A: Studies comparing the effects of different cholecystographic agents on serum iodothyronines revealed that while they all induce a decrease in T3 and an increase in rT3, the extent of these changes varies. [] Sodium iopodate appears to cause the most significant change in rT3 levels compared to iobenzamic acid, tyropanoic acid, and iopanoic acid. []

Q5: How does sodium iopodate compare to other cholecystographic agents in terms of efficacy and side effects?

A: Clinical comparisons of sodium iopodate (Oragrafin) with other cholecystographic agents like iopanoic acid (Telepaque) [, ], tyropanoic acid (Bilopaque) [], and iocetamic acid (Cholebrine) [, ] have been conducted. While iopanoic acid tends to produce denser gallbladder shadows and higher common duct opacification, it is also associated with a higher incidence of side effects such as diarrhea and dysuria. [] Sodium iopodate, on the other hand, has a higher frequency of dim and absent gallbladder shadows and a lower incidence of common duct opacification and side effects. [] Iocetamic acid demonstrates better opacification, fewer repeat examinations, and slightly greater common duct opacification compared to sodium iopodate. []

Q6: Has sodium iopodate been studied for its potential interaction with thyroid hormone receptors at the cellular level?

A: Yes, in vitro studies using dispersed human skin fibroblasts investigated the interaction of sodium iopodate with nuclear thyroid hormone receptors. [] The study showed that sodium iopodate could interfere with the nuclear binding of triiodothyronine (T3), albeit at a much higher concentration compared to T3 itself. [] This suggests that while sodium iopodate may interact with thyroid hormone receptors, its affinity for these receptors is significantly lower than that of actual thyroid hormones.

Q7: Does sodium iopodate administration affect the pituitary-thyroid axis?

A: Research suggests that sodium iopodate administration does influence the pituitary-thyroid axis. While it leads to an increase in TSH levels, studies have shown that the pituitary gland's responsiveness to thyrotropin-releasing hormone (TRH) remains intact. [] This suggests that the observed increase in TSH is likely a compensatory response to the decrease in T3 levels rather than a direct effect of sodium iopodate on the pituitary gland.

Q8: What is known about the absorption, distribution, metabolism, and excretion of sodium iopodate?

A: Research utilizing isolated rat intestinal segments labeled with radioactive iodine (125I) provides insights into the pharmacokinetics of sodium iopodate: [, ]

- Absorption: Sodium iopodate appears to be absorbed across the intestinal mucosa, as evidenced by the transfer of radioactivity from the mucosal to the serosal side of the intestinal segments. []

- Tissue Distribution: The study shows accumulation of radioactivity in the intestinal tissue, indicating that sodium iopodate is distributed to and retained within the intestinal wall. []

- Metabolism: Analysis of the serosal fluid revealed the presence of both unchanged sodium iopodate and its metabolites, indicating that the compound undergoes metabolic transformation. []

- Excretion: While the specific excretion pathways were not fully elucidated, the presence of inorganic iodine in the serosal fluid suggests that deiodination might be one of the metabolic pathways involved. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.